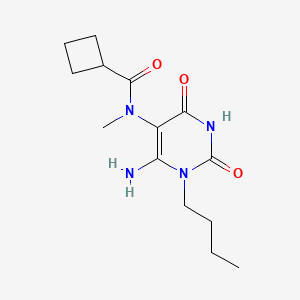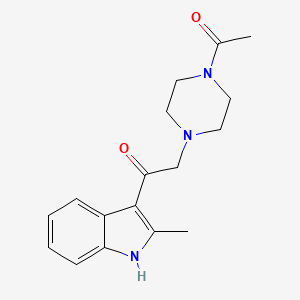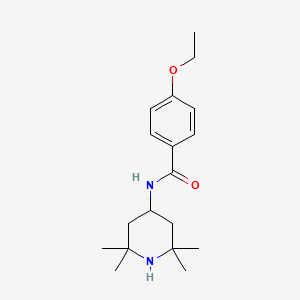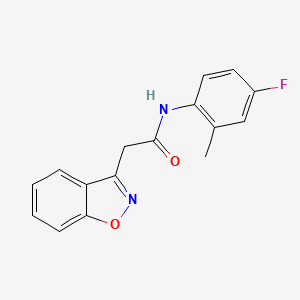
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide, also known as AICAR, is a synthetic nucleoside analog that has been extensively studied for its potential applications in scientific research. AICAR has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, and has been investigated for its potential therapeutic effects in a variety of diseases.
作用機序
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide activates AMPK by mimicking the effects of AMP, which is an endogenous activator of AMPK. AMPK is a key regulator of cellular energy homeostasis, and its activation leads to various metabolic effects, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. This compound has also been shown to have anti-inflammatory effects, and its activation of AMPK has been implicated in the regulation of autophagy and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. In muscle cells, this compound has been shown to increase glucose uptake and fatty acid oxidation, leading to increased energy production and improved exercise performance. In liver cells, this compound has been shown to decrease glucose production and improve insulin sensitivity, making it a potential therapeutic agent for diabetes. In adipose tissue, this compound has been shown to increase fatty acid oxidation and decrease lipogenesis, suggesting a potential role in the treatment of obesity.
実験室実験の利点と制限
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide has several advantages as a tool for scientific research. It is a potent and specific activator of AMPK, and its effects can be easily measured using various biochemical and physiological assays. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations as well. It can be toxic at high concentrations and can activate other signaling pathways besides AMPK, leading to potential off-target effects. Additionally, the effects of this compound can vary depending on the cell type and experimental conditions, making it important to carefully design experiments and interpret results.
将来の方向性
There are several potential future directions for research on N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide. One area of interest is the development of more potent and specific activators of AMPK, which could have improved therapeutic potential. Another area of interest is the investigation of the role of this compound and AMPK in aging and age-related diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the potential use of this compound as a tool for the study of autophagy and apoptosis is an area of active research.
合成法
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide can be synthesized through a multistep process involving the reaction of various compounds such as 4-chloropyrimidine, ethyl acetoacetate, and N-methylcyclobutanecarboxamide. The synthesis of this compound has been extensively studied and optimized, and various methods have been developed to produce high yields of pure this compound.
科学的研究の応用
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide has been widely used in scientific research as a tool to study the role of AMPK in cellular metabolism and energy homeostasis. This compound has been shown to activate AMPK in various cell types, including muscle, liver, and adipose tissue, and has been investigated for its potential therapeutic effects in diseases such as diabetes, obesity, and cancer.
特性
IUPAC Name |
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-3-4-8-18-11(15)10(12(19)16-14(18)21)17(2)13(20)9-6-5-7-9/h9H,3-8,15H2,1-2H3,(H,16,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXNQVFHRBDOBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=O)NC1=O)N(C)C(=O)C2CCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine](/img/structure/B7636905.png)


![N-[2-(4-chlorophenyl)oxolan-3-yl]-6-methylpyridine-3-carboxamide](/img/structure/B7636939.png)
![2-[3-[(1-Methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]-5-pyridin-2-yl-1,3,4-thiadiazole](/img/structure/B7636949.png)


![3-[(1,3-Diphenylpyrazol-4-yl)methyl-methylamino]propanenitrile](/img/structure/B7636966.png)
![[2-[2-(4-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] pyridine-2-carboxylate](/img/structure/B7636974.png)
![N-(2-methoxy-5-methylphenyl)-2-[[5-(propylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7636981.png)


![1-(5-methylfuran-2-yl)-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B7637003.png)